molecular formula C22H21FN4O3 B2426562 3-(4-fluorophenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1396628-06-0

3-(4-fluorophenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2426562
CAS No.: 1396628-06-0
M. Wt: 408.433
InChI Key: OIKQLLGTPQDXIE-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a fluorophenyl group, a methoxy-substituted phenyl ring, and a pyrazole carboxamide moiety

Preparation Methods

The synthesis of 3-(4-fluorophenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core pyrazole structure, followed by the introduction of the fluorophenyl and methoxyphenyl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, halogenated precursors, and protecting groups to ensure selectivity and yield. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to scale up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

3-(4-fluorophenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl and methoxyphenyl rings, using reagents like halides or nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, and they can include various derivatives with modified functional groups.

Scientific Research Applications

3-(4-fluorophenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound’s structural features make it a candidate for studying biological interactions, such as binding to specific proteins or enzymes.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting a particular enzyme in a biochemical pathway or acting as an agonist or antagonist at a receptor site.

Comparison with Similar Compounds

Similar compounds to 3-(4-fluorophenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide include other pyrazole derivatives with different substituents. These compounds may share some chemical reactivity and applications but differ in their specific properties and effects. For example:

    3-(4-chlorophenyl)-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide:

    3-(4-fluorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide: Lacks the methoxy group, which can affect its chemical behavior and interactions.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3/c1-26-19(13-17(25-26)14-5-7-15(23)8-6-14)22(29)24-16-9-10-20(30-2)18(12-16)27-11-3-4-21(27)28/h5-10,12-13H,3-4,11H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKQLLGTPQDXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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